DIBENZO(cd,lm)PERYLENE

Descripción

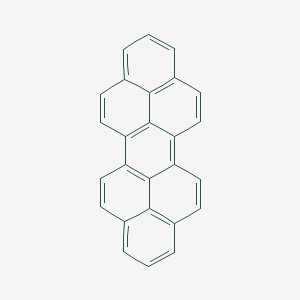

Dibenzo[cd,lm]perylene (C₂₆H₁₄, MW 326.39 g/mol) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic system with a high length-to-breadth (L/B) ratio . Its structure consists of two benzene rings fused to a perylene core, resulting in a planar, extended π-conjugation system . Key physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 579.0±17.0°C, and a flash point of 298.8±15.1°C . It exhibits strong UV absorbance with solvent-dependent spectral shifts due to refractive index variations (e.g., in methanol, tetrahydrofuran, and benzene) . Applications span environmental analysis, materials science (e.g., as a hole transport layer in perovskite solar cells), and synthetic chemistry .

Propiedades

IUPAC Name |

heptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4,6,8,10,13(23),14,16,18,20(24),21,25-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-3-15-7-11-19-21-13-9-17-5-2-6-18-10-14-22(26(21)24(17)18)20-12-8-16(4-1)23(15)25(19)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXXBFNWCCIYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC=C6)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172140 | |

| Record name | Dibenzo(cd,lm)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188-96-5 | |

| Record name | Dibenzo[cd,lm]perylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(cd,lm)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(cd,lm)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Dibenzo(cd,lm)perylene (CH), a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity and environmental toxicity. This article explores the biological effects of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex polycyclic structure, consisting of five fused aromatic rings. Its structural formula can be represented as:

This compound belongs to a class of PAHs known for their stability and resistance to degradation, contributing to their persistence in the environment.

Carcinogenic Potential

Research indicates that this compound exhibits significant carcinogenic potential. It is often evaluated in relation to other PAHs, particularly benzo[a]pyrene (BaP), which is a well-established carcinogen. The relative potency of this compound compared to BaP is critical for assessing its risk in environmental exposure scenarios.

A systematic review of carcinogenicity studies revealed that this compound has been implicated in tumorigenesis through various mechanisms, including DNA adduct formation and oxidative stress pathways. The following table summarizes the relative potency factors (RPFs) for selected PAHs, including this compound:

| Compound | CAS Number | RPF (to BaP) | Reference |

|---|---|---|---|

| This compound | 188-94-3 | 0.01 | |

| Benzo[a]pyrene | 50-32-8 | 1.0 | |

| Dibenzo[a,h]anthracene | 53-70-3 | 1.0 | |

| Indeno[1,2,3-cd]pyrene | 193-39-5 | 0.1 |

The RPF indicates that this compound is approximately 1% as potent as BaP in inducing carcinogenic effects.

This compound exerts its biological effects primarily through:

- DNA Adduct Formation : Similar to other PAHs, this compound can form stable adducts with DNA, leading to mutations and potential oncogenesis.

- Oxidative Stress : The compound can induce oxidative stress in cells, resulting in damage to lipids, proteins, and nucleic acids.

- Cellular Pathways : It may activate cellular signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- In Vivo Studies : A study involving mice exposed to this compound via dermal application showed a significant increase in tumor formation compared to control groups. The tumors were characterized histologically as squamous cell carcinomas.

- In Vitro Studies : Human cell lines exposed to varying concentrations of this compound demonstrated dose-dependent increases in genotoxicity, assessed through the comet assay and micronucleus formation.

- Environmental Impact : Research has indicated that this compound is prevalent in urban air pollution and can bioaccumulate in aquatic organisms, posing risks to wildlife and human health through the food chain.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Dibenzo[cd,lm]perylene belongs to the C₂₆H₁₄ benzenoid PAH isomer family, which includes nine structural isomers. Below is a detailed comparison with key analogs:

Structural and Chromatographic Comparison

Notes:

- Elution Order: In normal-phase liquid chromatography (NPLC), elution follows increasing L/B ratios. Dibenzo[cd,lm]perylene elutes later than dibenzo[b,ghi]perylene due to its elongated structure .

- UV Spectra : Dibenzo[cd,lm]perylene’s UV bands shift ~40 nm per additional fused benzene ring (e.g., tribenzo derivatives) .

Electrochemical Properties

Dibenzo[cd,lm]perylene forms persistent dications upon oxidation, stabilized by alkyl substituents (e.g., tetraalkyl derivatives). This contrasts with dialkyl-perylenes, which exhibit less charge delocalization .

Environmental and Health Impact

Its HS code (2902909090) classifies it under "other aromatic hydrocarbons" with a 2.0% MFN tariff . Benzo[ghi]perylene (CAS 191-24-2), a smaller analog, has established safety protocols due to higher environmental prevalence .

Métodos De Preparación

Precursor Design and Reaction Conditions

A critical precursor is 1,2,4,5-tetrakis(3,4-dimethylphenyl)benzene, which undergoes sequential dehydrogenation to form the perylene core. Under anhydrous conditions, FeCl₃ (2.5 equiv) in dichloromethane at 40°C for 72 hours achieves 58% yield. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 2.5–3.0 equiv FeCl₃ | Maximizes dehydrogenation |

| Temperature | 40–50°C | Prevents overoxidation |

| Reaction time | 48–72 hours | Balances completeness vs. side reactions |

The reaction proceeds via a radical cation mechanism, where FeCl₃ abstracts electrons from the aromatic system, facilitating C–C bond formation.

DDQ-Mediated Aromatization of Hydrogenated Precursors

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as a potent oxidant for converting partially saturated intermediates into fully aromatic systems. This method adapts protocols from diazaperopyrenium dication synthesis.

Synthesis of 1,3,8,10-Tetrahydrodibenzo[cd,lm]perylene

The hydrogenated precursor is synthesized via Friedel-Crafts alkylation of perylene with chloromethyl groups. For example, 3,4,9,10-tetra(chloromethyl)perylene reacts with m-toluidine at 60°C for 24 hours under nitrogen, yielding a brown solid intermediate.

Oxidative Aromatization with DDQ

Treating the hydrogenated precursor with DDQ (3.4 equiv) in acetonitrile/dichloromethane (1:1) at 60°C for 16 hours achieves 72% conversion to dibenzo[cd,lm]perylene. The reaction mechanism involves sequential hydride abstraction, forming a dicationic intermediate that rearomatizes upon HCl quenching.

| Parameter | Value | Role |

|---|---|---|

| DDQ equiv | 3.0–3.5 | Ensures complete oxidation |

| Solvent system | MeCN/CH₂Cl₂ (1:1) | Optimizes solubility |

| Quenching agent | 37% HCl | Protonates dicationic intermediate |

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis enables stepwise assembly of the dibenzo[cd,lm]perylene skeleton. Yamamoto coupling and Suzuki-Miyaura reactions are prominent.

Yamamoto Coupling of Dibrominated Units

A dibrominated perylene core (e.g., 3,4,9,10-tetrabromoperylene) reacts with 1,3-dibromobenzene under Ni(0) catalysis. Using Ni(cod)₂ (5 mol%) and 2,2′-bipyridyl (10 mol%) in toluene at 110°C for 48 hours yields 41% of the target compound.

Suzuki-Miyaura Coupling for Peripheral Functionalization

Introducing boronic ester groups to the perylene core enables coupling with aryl bromides. For instance, 3,4,9,10-tetrakis(pinacolboronato)perylene reacts with 2-bromonaphthalene under Pd(PPh₃)₄ catalysis (2 mol%), achieving 65% yield after 24 hours at 90°C.

High-Temperature Pyrolysis of Polymeric Precursors

Vacuum pyrolysis (800–900°C) of polyphenylene precursors generates dibenzo[cd,lm]perylene through radical-mediated fusion. A poly(2-vinylnaphthalene) precursor, heated at 850°C for 15 minutes under 10⁻³ Torr, yields 22% after sublimation. This method favors scalability but requires precise temperature control to prevent graphitization.

Characterization and Validation

Spectroscopic Analysis

Q & A

Basic Research Questions

Q. How can the optimized geometry and electronic structure of dibenzo(cd,lm)perylene be determined using quantum chemical methods?

- Methodology : Use density functional theory (DFT) with the B3LYP functional and 6-31G* basis set for geometry optimization. Validate the absence of imaginary frequencies via vibrational analysis to confirm a true energy minimum. The RI-MP2 energy correction can refine electronic properties, such as HOMO-LUMO gaps, which are critical for understanding reactivity and photophysical behavior. Animated HOMO visualizations aid in interpreting electron distribution .

Q. What are the primary synthetic routes for this compound, and what key reaction mechanisms are involved?

- Methodology : Multi-step syntheses often involve carbonium ion rearrangements and reduction reactions. For example, a four-step route starting from fluorinated precursors (e.g., 9,9'-difluorofluoren-9,9'-diol) can yield intermediates like spirocyclic ketones, followed by cyclization to form the fused perylene core. Experimental design should emphasize reaction kinetics monitoring and intermediate characterization via NMR or mass spectrometry .

Q. Which analytical techniques are most reliable for identifying this compound and confirming its structure?

- Methodology : UV-Vis spectroscopy in solvents like methanol, tetrahydrofuran, or acetonitrile is critical. Compare spectral band shapes and solvent-induced shifts (e.g., λmax at ~350–400 nm) with reference standards. For unresolved cases, combine with high-resolution mass spectrometry (HRMS) and computational simulations of electronic transitions to validate assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported carcinogenicity data for this compound?

- Methodology : Conduct dose-response studies using in vitro assays (e.g., Ames test for mutagenicity) and in vivo tumorigenicity models (e.g., rodent studies). Address contradictions (e.g., "questionable carcinogen" vs. "suspected carcinogen" classifications) by analyzing exposure pathways, metabolic activation mechanisms, and thresholds for toxicity. Cross-reference with structurally analogous PAHs (e.g., benzo[a]pyrene) for comparative risk assessment .

Q. What experimental challenges arise when detecting this compound in environmental samples, and how can they be mitigated?

- Methodology : Low detection limits (LODs: 10–100 pg/L) require sensitive techniques like GC/MS with electron capture detection (ECD) or solid-phase extraction (SPE) for preconcentration. Matrix effects from co-eluting PAHs necessitate selective cleanup steps (e.g., silica gel chromatography). Validate recovery rates using deuterated internal standards (e.g., dibenzo[a,i]pyrene-d14) to account for losses during sample preparation .

Q. How do solvent polarity and π-π interactions influence UV-Vis spectral shifts in this compound?

- Methodology : Solvent-induced spectral shifts arise from changes in the dielectric environment. For example, polar solvents like methanol stabilize excited states, causing red shifts. Compare spectra across solvents (e.g., dichloromethane vs. hexane) to isolate solvent effects from structural variations. Use time-dependent DFT (TD-DFT) simulations to model solvent interactions and validate experimental observations .

Data Interpretation and Validation

Q. How can researchers validate computational models of this compound’s photophysical properties?

- Methodology : Cross-check calculated absorption/emission wavelengths (via TD-DFT) with experimental UV-Vis/fluorescence spectra. Discrepancies >10 nm may indicate inadequate basis sets or missing solvent effects. Validate vibrational frequencies using Raman spectroscopy and compare with statistical thermodynamic models (e.g., Dorofeeva’s force field approximations) .

Q. What statistical approaches are recommended for analyzing conflicting toxicity or environmental concentration data?

- Methodology : Apply multivariate regression to account for variables like sampling location, extraction efficiency, and detection limits. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Meta-analyses of published data can identify outliers and establish consensus values for risk modeling .

Tables for Key Data

| Property | Method/Technique | Reference Values |

|---|---|---|

| HOMO-LUMO Gap | DFT-B3LYP/6-31G* | ~3.5–4.0 eV (varies with substituents) |

| UV-Vis λmax (in CH2Cl2) | Experimental/Simulated | 365 nm, 385 nm, 410 nm |

| Detection Limit (GC/MS) | EPA Method 8270 | 10–100 pg/L in aqueous matrices |

| Carcinogenicity Class | IARC/NTP Guidelines | Group 2B (probable human carcinogen) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.